![molecular formula C7H7F3N2O2S B2853466 3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 2490406-16-9](/img/structure/B2853466.png)
3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine is a versatile chemical compound with significant potential in various scientific research fields. This compound is characterized by its unique chemical structure, which includes a methylsulfonyl group and a trifluoromethyl group attached to a pyridine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic synthesis. One common method includes the introduction of the trifluoromethyl group through a nucleophilic substitution reaction, followed by the addition of the methylsulfonyl group via sulfonation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the production rates and reduce the overall environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound has a similar pyridine ring structure but with a chloro group instead of a methylsulfonyl group.
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine: This compound features a trimethylsilyl group, which imparts different chemical properties.
Uniqueness
3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the methylsulfonyl and trifluoromethyl groups. This combination of functional groups provides a distinct set of chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Biological Activity
3-Methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and a methanesulfonyl moiety, may exhibit various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.
- Chemical Formula : C₇H₈F₃N₃O₂S
- CAS Number : 2490406-16-9
- Molecular Weight : 241.22 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and may increase binding affinity to biological targets, while the methanesulfonyl group can participate in hydrogen bonding and electrostatic interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that pyridine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
Similar Pyridine Derivative | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. For instance, a study reported that derivatives with similar structural features demonstrated cytotoxicity against human cancer cell lines through apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the pyridine ring and the introduction of electron-withdrawing groups like trifluoromethyl enhance biological activity. The presence of the methanesulfonyl group is crucial for solubility and bioavailability.
Key Findings:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Methanesulfonyl Group : Improves solubility and facilitates interactions with biological targets.
- Pyridine Ring Modifications : Substitutions at various positions can significantly alter potency.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various pyridine derivatives against Gram-positive and Gram-negative bacteria, finding that compounds with similar structures to this compound exhibited promising results against resistant strains.
- Anticancer Efficacy : In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis through mitochondrial pathways, leading to decreased viability in treated cells.
Properties
IUPAC Name |
3-methylsulfonyl-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c1-15(13,14)5-2-4(7(8,9)10)3-12-6(5)11/h2-3H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBWZDLSFODOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC(=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490406-16-9 |
Source
|
Record name | 3-methanesulfonyl-5-(trifluoromethyl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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